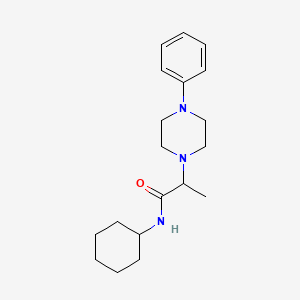

N-cyclohexyl-2-(4-phenyl-1-piperazinyl)propanamide

Vue d'ensemble

Description

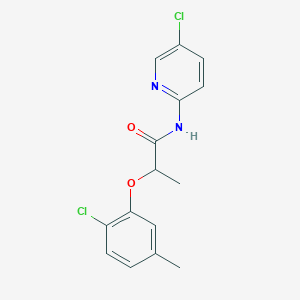

“N-cyclohexyl-2-(4-phenyl-1-piperazinyl)propanamide” is a compound that contains a piperazine moiety, which is a stimulating heterocyclic component found in several biologically active molecules . Piperazine has a polar nitrogen ring that gives bioactivity to molecules and enhances positive interaction with macro-molecules .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-cyclohexyl-2-(4-phenyl-1-piperazinyl)propanamide”, involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In one specific method, the synthesis was initiated by the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles. These electrophiles were then coupled with phenyl piperazine in a polar aprotic medium to achieve the targeted compound .Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-2-(4-phenyl-1-piperazinyl)propanamide” can be deduced from IR, 1H-NMR, and 13C-NMR spectral data . It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-cyclohexyl-2-(4-phenyl-1-piperazinyl)propanamide” include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Anticonvulsant Activity

N-cyclohexyl-2-(4-phenylpiperazin-1-yl)propanamide: derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds have shown promising results in animal models of epilepsy, particularly in the maximal electroshock (MES) seizure test, which is indicative of their potential to treat convulsive seizures . Some derivatives also displayed activity in the 6-Hz screen, suggesting their applicability in managing partial and therapy-resistant epilepsy .

Alzheimer’s Disease Treatment

Derivatives of this compound have been explored as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD). These inhibitors play a crucial role in managing symptoms of AD by preventing the breakdown of acetylcholine, which is essential for learning and memory. Some derivatives have shown moderate inhibitory activities in vitro, with potential as lead compounds for AD drug development .

Orientations Futures

The future directions for “N-cyclohexyl-2-(4-phenyl-1-piperazinyl)propanamide” could involve further exploration of its potential biological and pharmaceutical activities. For instance, some piperazine derivatives have shown strong agonistic activity, while others have better dopamine D4 receptor agonist activity . Therefore, “N-cyclohexyl-2-(4-phenyl-1-piperazinyl)propanamide” could be investigated for similar activities. Additionally, substitutions on the piperazine moiety could lead to the discovery of less cytotoxic compounds .

Mécanisme D'action

Target of Action

The primary target of N-cyclohexyl-2-(4-phenylpiperazin-1-yl)propanamide is the neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .

Mode of Action

N-cyclohexyl-2-(4-phenylpiperazin-1-yl)propanamide interacts with its target by binding to the neuronal voltage-sensitive sodium channels . This binding inhibits the function of these channels, reducing the excitability of the neurons and thus exerting an anticonvulsant effect .

Biochemical Pathways

It is known that the compound’s anticonvulsant activity is linked to its interaction with neuronal voltage-sensitive sodium channels . By inhibiting these channels, the compound can reduce neuronal excitability and prevent the abnormal electrical activity that leads to seizures .

Result of Action

The result of N-cyclohexyl-2-(4-phenylpiperazin-1-yl)propanamide’s action is a reduction in neuronal excitability, which can help to prevent the occurrence of seizures . This makes the compound potentially useful in the treatment of conditions like epilepsy .

Propriétés

IUPAC Name |

N-cyclohexyl-2-(4-phenylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O/c1-16(19(23)20-17-8-4-2-5-9-17)21-12-14-22(15-13-21)18-10-6-3-7-11-18/h3,6-7,10-11,16-17H,2,4-5,8-9,12-15H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKCFQCWJXHVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(4-phenylpiperazin-1-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 4-[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B4535803.png)

![methyl 2-[({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4535810.png)

![N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4535820.png)

![1-(2-chloro-6-fluorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4535827.png)

![(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4535838.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4535850.png)

![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4535877.png)

![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4535898.png)